

Application Note: Chromatographic Isolation and Analysis of Propelargonidin Dimers

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Compound of Interest

Compound Name: Afzelechin-(4 α -->8)-
epiafzelechin

Cat. No.: B8259453

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Abstract

Propelargonidins (PPs) are a rare subclass of proanthocyanidins containing (epi)afzelechin subunits. Unlike the ubiquitous procyanidins (catechin/epicatechin) found in grapes and cocoa, propelargonidins are monohydroxylated on the B-ring, rendering them significantly less polar. This application note details optimized solvent systems for the extraction, analytical profiling, and preparative isolation of propelargonidin dimers from matrices such as *Fagopyrum esculentum* (buckwheat), *Fragaria* (strawberry), and *Afzelia* species.

Introduction & Chemical Basis

Propelargonidin dimers are condensed tannins formed from two flavan-3-ol units, where at least one unit is afzelechin or epiafzelechin.

- **Chemical Distinction:** They lack the 3'-hydroxyl group present in procyanidins.
- **Chromatographic Implication:** This structural difference makes PPs more hydrophobic (less polar) than procyanidins and prodelphinidins. In Reversed-Phase (RP) chromatography, propelargonidin dimers elute after their procyanidin counterparts. In Normal-Phase (NP) or

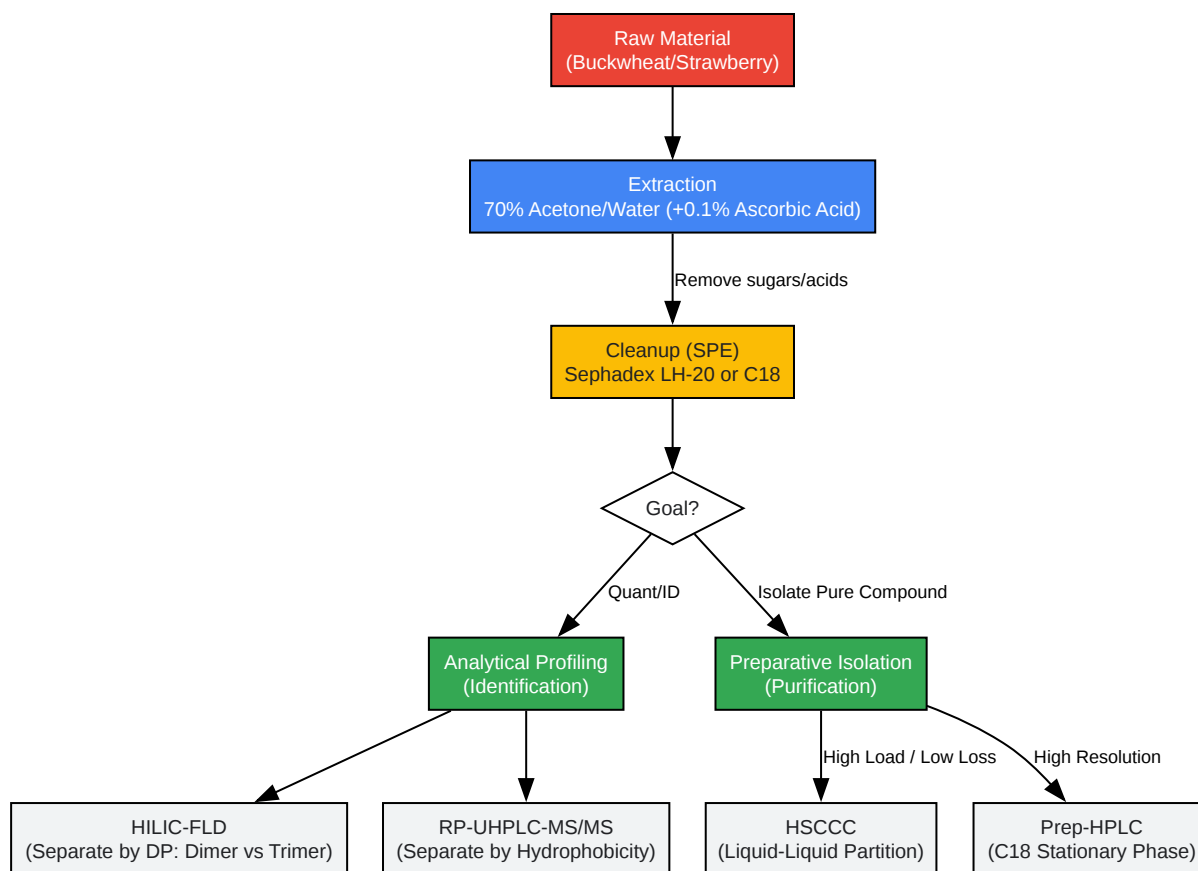
HILIC, separation is driven primarily by the Degree of Polymerization (DP), but B-ring hydroxylation still subtly influences retention.

Target Analytes

- Propelargonidin Dimer: (Epi)afzelechin-(4 → 8)-(epi)afzelechin. Molecular Weight: ~562 Da.
- Mixed Dimer (Propelargonidin/Procyanidin): (Epi)afzelechin-(4 → 8)-(epi)catechin. Molecular Weight: ~578 Da.

Strategic Workflow

The isolation of pure dimers requires a multi-stage approach to remove sugars, monomers, and higher oligomers (trimers+).



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Caption: Integrated workflow for the extraction, identification, and isolation of propelargonidin dimers.

Protocol 1: Extraction and Sample Cleanup

Objective: Maximize recovery of dimers while preventing oxidation.

Reagents

- Extraction Solvent: Acetone / Water (70:30 v/v) containing 0.1% Ascorbic Acid (to prevent oxidation).

- Wash Solvent: Ethanol / Water (20:80 v/v).
- Elution Solvent: Acetone / Water (60:40 v/v).

Procedure

- Homogenization: Grind freeze-dried plant material (e.g., buckwheat sprouts or strawberry achenes).
- Extraction: Sonicate 1 g powder in 10 mL Extraction Solvent for 20 mins at <25°C. Centrifuge (8000 x g, 10 min). Repeat twice and combine supernatants.
- Removal of Organic Solvent: Evaporate acetone under vacuum at 35°C. You are left with an aqueous phase.
- Lipid Removal: Partition aqueous phase with n-Hexane (1:1 v/v) three times. Discard hexane.
- Sephadex LH-20 Cleanup (Critical):
 - Load aqueous fraction onto a pre-equilibrated Sephadex LH-20 column.
 - Wash: Elute with 30% Methanol or Water to remove sugars, organic acids, and monomeric non-flavanols.
 - Elute Targets: Switch to Acetone/Water (70:30). This fraction contains the proanthocyanidins (dimers and oligomers).^{[1][2]}
 - Note: Monomers (afzelechin) may co-elute early in the acetone fraction; HILIC or RP-HPLC is required for final separation.

Protocol 2: Analytical Profiling (RP-HPLC & HILIC)

Objective: Confirm the presence of dimers and distinguish them from procyanidins.

Method A: Reversed-Phase UHPLC-MS/MS (Hydrophobicity)

Propelargonidins elute later than procyanidins on C18 due to the lack of the B-ring hydroxyl.

- Column: C18 (e.g., Agilent Zorbax SB-C18 or Phenomenex Kinetex), 1.8 μm , 2.1 x 100 mm.
- Mobile Phase A: Water + 0.1% Formic Acid.[3]
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]
- Flow Rate: 0.3 mL/min.
- Detection: MS/MS (MRM mode) or UV 280 nm.

Time (min)	% B	Event
0.0	5	Load
2.0	5	Isocratic Hold
15.0	25	Elution of Prodelphinidins/Procyanidins
25.0	45	Elution of Propelargonidin Dimers
30.0	95	Wash

Mass Spectrometry Targets (Negative Mode):

- Propelargonidin Dimer:m/z 561 $[\text{M-H}]^-$
- Mixed Dimer (PA/PC):m/z 577 $[\text{M-H}]^-$
- Procyanidin Dimer (Reference):m/z 577 $[\text{M-H}]^-$ (Distinguished by retention time; PC elutes earlier).

Method B: HILIC-FLD (Degree of Polymerization)

Separates purely by size (Monomer vs. Dimer vs. Trimer).

- Column: Diol Phase (e.g., Lichrosphere 100 Diol or HILIC).[4]

- Mobile Phase A: Acetonitrile : Acetic Acid (98:2).[5]
- Mobile Phase B: Methanol : Water : Acetic Acid (95:3:2).[5]
- Gradient: 0–40% B over 35 mins.
- Detection: Fluorescence (Ex 276 nm / Em 316 nm).
- Result: Dimers elute as a distinct group after monomers and before trimers.

Protocol 3: Preparative Isolation (HSCCC)

Objective: Isolate milligram quantities of pure dimer without solid-phase adsorption loss.

Technique: High-Speed Counter-Current Chromatography (HSCCC).[1][6][7]

Solvent System Selection

For propelargonidins, the solvent system must be less polar than those used for grape seed procyanidins.

- Recommended System: n-Hexane / Ethyl Acetate / Methanol / Water (HEMWat).
- Ratio: 1 : 10 : 1 : 10 (v/v/v/v).
 - Adjustment: If the dimer elutes too fast ($K < 0.5$), increase the Hexane portion (e.g., 1.5 : 10 : 1 : 10). If it elutes too slow ($K > 2.5$), increase the Methanol portion.

HSCCC Procedure

- Preparation: Mix solvents thoroughly in a separatory funnel. Let settle. Separate Upper Phase (Stationary Phase) and Lower Phase (Mobile Phase).
- Filling: Fill the HSCCC coil with the Upper Phase.
- Rotation: Start rotation (e.g., 800 rpm).
- Elution: Pump Lower Phase (Mobile Phase) at 1.5–2.0 mL/min (Head-to-Tail mode).
- Equilibrium: Wait for hydrodynamic equilibrium (retention of stationary phase).

- Injection: Dissolve the LH-20 enriched fraction in a 1:1 mixture of upper/lower phase (5–10 mL) and inject.
- Fractionation: Collect fractions. Monitor at 280 nm.^{[8][9]}
 - Order of Elution in Head-to-Tail: Monomers
 - Dimers
 - Trimers.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Peak Tailing (HPLC)	Interaction with residual silanols on silica.	Ensure 0.1% Formic or Acetic acid is present in both mobile phases. ^[3] Increase column temp to 30-40°C.
Co-elution of PC and PP Dimers	Similar molecular weight and polarity.	Use a Phenyl-Hexyl column instead of C18 for alternative selectivity based on pi-pi interactions.
Low Yield in HSCCC	Sample loss in "emulsified" zone.	Filter sample before injection. Ensure sample is fully dissolved in the biphasic mix, not just one phase.
Oxidation (Browning)	Phenolic oxidation during drying.	Always keep temperature <40°C. Use Nitrogen stream for drying. Add trace ascorbic acid during extraction.

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